![molecular formula C11H20O4 B8567617 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol](/img/structure/B8567617.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol is a chemical compound characterized by a spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activity. This compound features a unique trioxaspiro ring system, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol typically involves the formation of the trioxaspiro ring system. One common method is the stereoselective synthesis from d-glucose, which involves multiple steps to achieve the desired configuration . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of bulk packaging and specialized equipment to handle hygroscopic or air-sensitive materials . The production process is designed to maintain the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including its use as an antibiotic or anticancer agent . In industry, it is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The trioxaspiro ring system plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol include other spiroacetals such as 1,6-dioxaspiro[4.5]decane and its derivatives. These compounds share the spiroacetal core structure but differ in the number and position of oxygen atoms and other substituents .
Uniqueness: The uniqueness of this compound lies in its trioxaspiro ring system, which provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h10,12H,1-9H2 |
InChI-Schlüssel |
KFRZPPIBKXIFHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C12OCCO2)CCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol](/img/structure/B8567544.png)

![2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8567563.png)
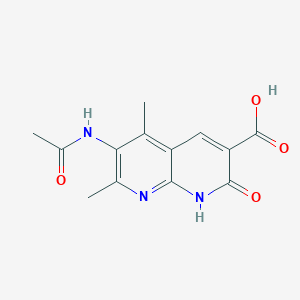
![[4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B8567571.png)


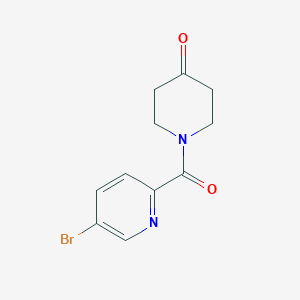
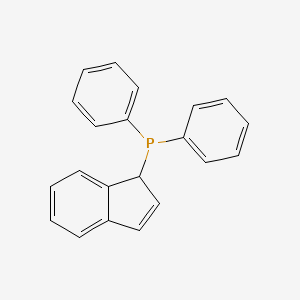
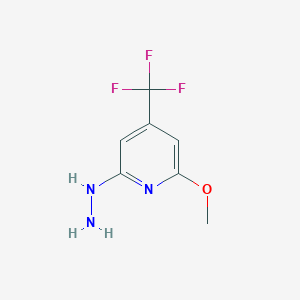
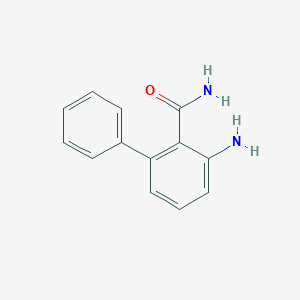
![4-[Ethyl(5-hydroxypentyl)amino]benzaldehyde](/img/structure/B8567643.png)


